4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid
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Overview
Description
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that features a pyrrole ring substituted with a methoxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid typically involves the acylation of a pyrrole derivative with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 4-(4-hydroxybenzoyl)-1H-pyrrole-2-carboxylic Acid
Reduction: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the pyrrole ring.
1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring with a carboxylic acid group but lacks the methoxybenzoyl substitution.
Uniqueness
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid is unique due to the combination of the methoxybenzoyl group and the pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMMKLOIMOKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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